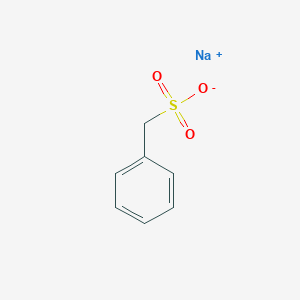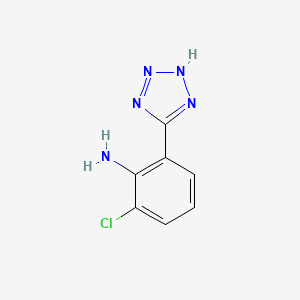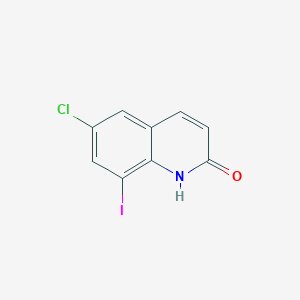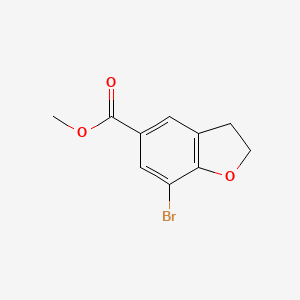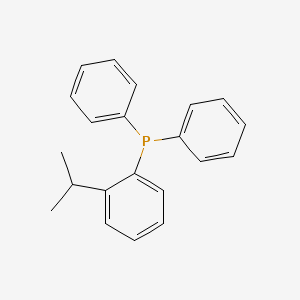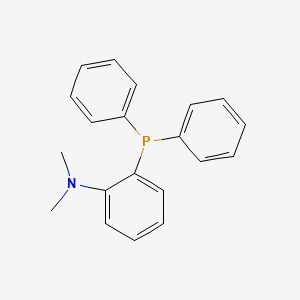
Phosphine, tris(2,4-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, tris(2,4-dimethoxyphenyl)-, also known as tris(2,4-dimethoxyphenyl)phosphine, is an organophosphorus compound with the molecular formula C24H27O6P. This compound is characterized by the presence of three 2,4-dimethoxyphenyl groups attached to a central phosphorus atom. It is a white to light yellow crystalline solid that is soluble in common organic solvents such as ethanol and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, tris(2,4-dimethoxyphenyl)- can be synthesized through the reaction of phenylmagnesium bromide with a 2,4-dimethoxyphenyl halophosphorus compound. This reaction typically occurs under anhydrous conditions and requires the use of a suitable solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for phosphine, tris(2,4-dimethoxyphenyl)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory preparation. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Phosphine, tris(2,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism by which phosphine, tris(2,4-dimethoxyphenyl)- exerts its effects involves its role as a Lewis base. It can donate electron pairs to form complexes with metal ions, facilitating various catalytic reactions. The compound’s strong Lewis basicity allows it to compete with other bases in catalyzing reactions such as the oxa-Michael reaction . The formation of zwitterionic intermediates is a key step in these catalytic processes .
Comparison with Similar Compounds
Phosphine, tris(2,4-dimethoxyphenyl)- can be compared with other similar compounds such as:
Tris(2,6-dimethoxyphenyl)phosphine: Similar in structure but with different substitution patterns on the phenyl rings.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong Lewis basicity and used in similar catalytic applications.
Tris(4-methoxyphenyl)phosphine: Another related compound with methoxy groups in different positions on the phenyl rings.
The uniqueness of phosphine, tris(2,4-dimethoxyphenyl)- lies in its specific substitution pattern, which influences its reactivity and the types of complexes it can form with metals .
Properties
IUPAC Name |
tris(2,4-dimethoxyphenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O6P/c1-25-16-7-10-22(19(13-16)28-4)31(23-11-8-17(26-2)14-20(23)29-5)24-12-9-18(27-3)15-21(24)30-6/h7-15H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIDKLWJOPRZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)P(C2=C(C=C(C=C2)OC)OC)C3=C(C=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400318 |
Source


|
| Record name | Phosphine, tris(2,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95704-29-3 |
Source


|
| Record name | Phosphine, tris(2,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
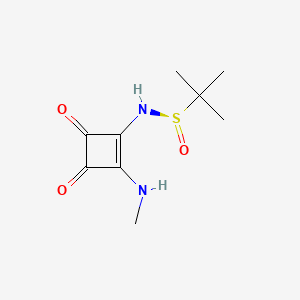
![tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B8224097.png)

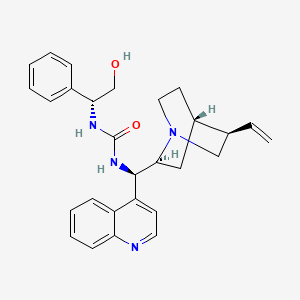
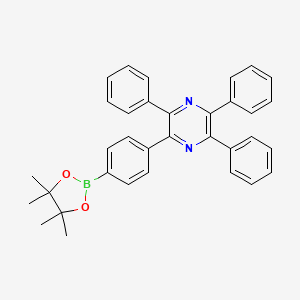
![5-methyl-5H-benzo[b][1]benzosilole](/img/structure/B8224121.png)
